2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Description
Properties
CAS No. |
188679-52-9 |
|---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C10H11N3O3/c1-16-5-9(14)11-6-2-3-7-8(4-6)13-10(15)12-7/h2-4H,5H2,1H3,(H,11,14)(H2,12,13,15) |
InChI Key |
GEZFEKBKSPGWKG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide typically involves the reaction of 2-methoxyacetamide with an appropriate benzimidazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the imidazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
Substituent Effects :
- The methoxy group in the target compound donates electrons via resonance, reducing electrophilic reactivity compared to the chloro-substituted analogs. This may enhance solubility in polar solvents and influence interactions with biological targets (e.g., enzymes or receptors) .
- Chloro substituents (e.g., in sc-341906) increase electrophilicity, enabling nucleophilic substitutions or covalent binding to thiol groups in proteins. This property is exploited in reactive intermediates or prodrug design .
However, this may also reduce metabolic stability due to increased susceptibility to hydrolysis .
Biological Activity :
- Compound 28 () demonstrates the impact of bulky substituents (benzo[d][1,3]dioxol) on biological function, showing potent IDO1 inhibition. In contrast, the target compound’s smaller methoxy group may allow for tighter binding in less sterically hindered active sites .
Reactivity and Interaction Patterns
Hydrogen Bonding and Crystallography :
Electrophilic Reactivity :
- Chloro-acetamide derivatives (e.g., sc-341906) exhibit higher reactivity toward nucleophiles, making them suitable for synthesizing covalent inhibitors or crosslinking agents. The methoxy analog, lacking such reactivity, may instead engage in non-covalent interactions .
Biological Activity
2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is an imidazole derivative recognized for its diverse biological activities. Its unique structure, featuring a methoxy group and a benzimidazole moiety, contributes to its potential therapeutic applications across various fields including medicine and agriculture. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 221.21 g/mol
- CAS Number : 188679-52-9
Synthesis
The synthesis of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide generally involves the reaction of 2-methoxyacetamide with a benzimidazole derivative. Common solvents used include ethanol or methanol, often in the presence of catalysts such as p-toluenesulfonic acid to enhance reaction efficiency.
Biological Activities
The compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- It has shown significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .
- Anticancer Properties :
- Antiviral Effects :
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may affect pathways involved in cell growth and apoptosis.
- Molecular Interactions : The compound's interactions at the molecular level are under investigation to better understand its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique features of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| N-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | 91085-68-6 | Lacks methoxy group; different biological profile |
| 2-(4-chlorophenyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | 941378-94-5 | Enhanced antimicrobial properties due to chlorophenyl group |
| N-(2-Oxo-benzimidazolyl)-acetamide | 44563026 | Simplified structure; primarily antifungal activity |
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Antimicrobial Efficacy : A study assessed its efficacy against multiple bacterial strains, confirming its potential as a broad-spectrum antimicrobial agent .
- Cancer Treatment Research : Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro and in vivo models .
- Synergistic Effects : Research has also explored the synergistic effects of this compound when used in combination with other antimicrobial agents, enhancing overall efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
